molecular formula C16H18O B14585924 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol CAS No. 61377-18-2

2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol

Cat. No.: B14585924
CAS No.: 61377-18-2
M. Wt: 226.31 g/mol
InChI Key: CYMFSLHGBOXXGL-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol is an organic compound belonging to the class of phenols. It is characterized by the presence of two methyl groups and a benzyl group attached to the phenol ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol typically involves the alkylation of 2,6-dimethylphenol with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated phenols

Scientific Research Applications

2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used as an intermediate in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol involves its interaction with various molecular targets. The phenolic group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2,6-Dimethylphenol
  • 4-Methyl-2,6-dimethoxyphenol
  • 4,4’-Methylenebis(2,6-dimethylphenol)

Comparison: 2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to 2,6-dimethylphenol, it has enhanced stability and reactivity. The presence of the benzyl group also allows for additional functionalization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

61377-18-2

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

2,6-dimethyl-4-[(2-methylphenyl)methyl]phenol

InChI

InChI=1S/C16H18O/c1-11-6-4-5-7-15(11)10-14-8-12(2)16(17)13(3)9-14/h4-9,17H,10H2,1-3H3

InChI Key

CYMFSLHGBOXXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=CC(=C(C(=C2)C)O)C

Origin of Product

United States

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